molecular formula C16H16N4O4S B13376359 [({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid

[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid

Cat. No.: B13376359
M. Wt: 360.4 g/mol
InChI Key: VPKCLIDYXFKSPK-FLGOTCTISA-N
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Description

This compound features a 4-oxo-1,3-thiazolidine core linked to a (3-phenyl-2-propenylidene)hydrazone group and an acetic acid moiety. Thiazolidinone derivatives are known for diverse bioactivities, including antimicrobial, antifungal, and antidiabetic properties .

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C16H16N4O4S/c21-13(17-10-14(22)23)9-12-15(24)19-16(25-12)20-18-8-4-7-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,17,21)(H,22,23)(H,19,20,24)/b7-4+,18-8+

InChI Key

VPKCLIDYXFKSPK-FLGOTCTISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O

Origin of Product

United States

Biological Activity

[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-1,3-thiazolidin-5-yl}acetyl)amino]acetic acid, a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features a thiazolidine ring, an acetic acid moiety, and a hydrazone linkage, which contribute to its unique biological properties. The molecular formula is C14H15N3O4SC_{14}H_{15}N_3O_4S, and its structure can be represented as follows:

\text{Structure }[({4-\text{Oxo}-2-[3-\text{phenyl}-2-\text{propenylidene}-\text{hydrazono}]-1,3-\text{thiazolidin}-5-\text{yl}\text{acetyl})\text{amino}]\text{acetic acid}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Research indicates that it may have antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
  • Cancer Cell Inhibition : Some studies have reported that it can inhibit the proliferation of certain cancer cell lines.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Signaling Modulation : It might influence various signaling pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference(s)
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of bacteria/fungi
Anti-inflammatoryModulates inflammatory markers
Cancer inhibitionReduces proliferation in cancer cells
Mechanism TypeDescription
Enzyme InhibitionInhibits key metabolic enzymes
Signaling ModulationAffects cell signaling pathways

Case Studies

  • Antioxidant Study : A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups.
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent against infections.
  • Cancer Research : A recent study evaluated the effects of the compound on breast cancer cell lines, revealing a dose-dependent reduction in cell viability and induction of apoptosis.

Comparison with Similar Compounds

Core Thiazolidinone Modifications

Compound Name Substituents on Thiazolidinone Core Key Structural Differences Biological Activity Reference
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichlorothiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-...] 4-Chlorophenyl, dichlorothiazolyl hydrazone Chlorinated aryl groups Anti-Toxoplasma gondii
[3-(2,4-Dichlorophenyl)-2-{[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinylidene}-4-oxo-...] Dichlorophenyl, methoxyphenyl hydrazone Hydroxy-methoxy substitution Anti-T. gondii (66% yield)
(5Z)-(5-Pyridin-2-ylmethylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Thioxo group, pyridinylmethylidene Thioxo (C=S) vs. oxo (C=O) Antifungal (Candida spp.)
  • Key Insight: The thiazolidinone core tolerates diverse substitutions. Chlorinated aryl groups (e.g., 4-chlorophenyl) enhance anti-parasitic activity , while thioxo analogs (C=S) improve antifungal potency .

Hydrazone Linkage Variations

Compound Name Hydrazone Substituent Electronic Effects Log k (RP-HPLC) Reference
[({4-Oxo-2-[(3-phenyl-2-propenylidene)hydrazono]-...})acetic acid] (Target Compound) 3-Phenyl-2-propenylidene Conjugated π-system, moderate polarity N/A -
[(5Z)-5-(4-Dimethylaminobenzylidene)-4-oxo-2-thioxo-...]acetic acid 4-Dimethylaminobenzylidene Electron-donating -N(CH₃)₂, increased polarity 2.85
[(5Z)-5-(Pyridin-2-ylmethylidene)-4-oxo-2-thioxo-...]acetic acid Pyridinylmethylidene Heteroaromatic, H-bond acceptor 3.12
  • Key Insight : Electron-donating groups (e.g., -N(CH₃)₂) increase solubility but may reduce membrane permeability. Aromatic substituents like phenylpropenylidene balance lipophilicity and planarity for target engagement.

Physicochemical Properties

Compound Melting Point (°C) IR ν(C=O) (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound Not reported ~1730 (estimated) N/A -
[3-(2,4-Dichlorophenyl)-...]acetic acid 226–228 1696 (C=O), 1623 (C=N) 3.12–3.16 (m, CH₂), 7.30 (s, aromatic)
(Z)-Methyl 2-((Z)-4-oxo-2-...acetate 252–254 1715, 1696 (C=O) Not reported
  • Key Insight : Electron-withdrawing substituents (e.g., Cl) lower C=O stretching frequencies in IR, while aryl groups influence aromatic proton shifts in NMR.

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